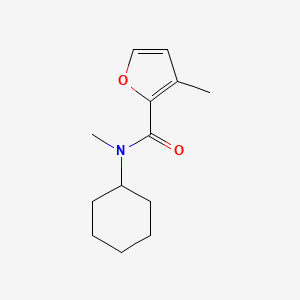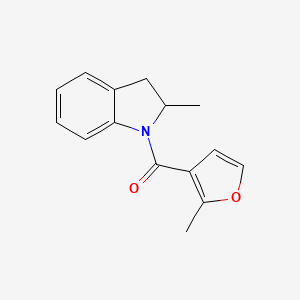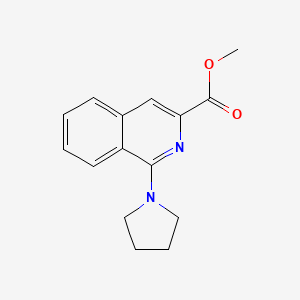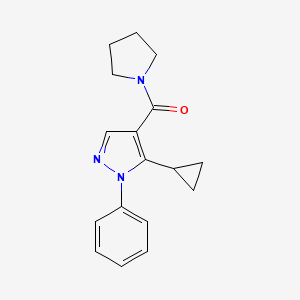![molecular formula C15H25NO3 B7502569 3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound is a spirocyclic ketone that is structurally similar to many other bioactive compounds, such as spirocyclic lactams and spirocyclic oxindoles.5]decan-8-yl)propan-1-one.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been found to have anxiolytic and antidepressant effects. In addition, it has been shown to inhibit the growth of various cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one in lab experiments is its potential as a versatile scaffold for the synthesis of various bioactive compounds. Its spirocyclic structure makes it an attractive target for medicinal chemists who are interested in developing new drugs with improved pharmacological properties. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one. One possible direction is to explore its potential as an antitumor agent in vivo. Another possible direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one has been reported in the literature. One of the most common methods involves the reaction of cyclopentanone with ethyl 2-oxo-4,4,7-trimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]pyrimidine-6-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with 1,4-dioxane and hydrochloric acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticonvulsant, anti-inflammatory, and anti-tumor agent. It has also been investigated for its potential as an analgesic, antidepressant, and anxiolytic agent.
Propiedades
IUPAC Name |
3-cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-14(6-5-13-3-1-2-4-13)16-9-7-15(8-10-16)18-11-12-19-15/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDXPAUWLSKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)





![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)

